molecular formula C12H10N2O5S2 B332360 5-[(Z)-1-(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE

5-[(Z)-1-(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE

Cat. No.: B332360
M. Wt: 326.4 g/mol
InChI Key: JHIXMNZIIKALPE-YVMONPNESA-N
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Description

5-[(Z)-1-(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with an ethoxy, hydroxy, and nitrobenzylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde with 2-thioxo-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

5-[(Z)-1-(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The thiazolidinone core may interact with proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Ethoxy-4-hydroxy-2-nitrobenzylidene)-1,3-dihydro-2H-indol-2-one
  • 5-[(Z)-1-(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE derivatives

Uniqueness

This compound stands out due to its specific substitution pattern and the presence of both ethoxy and nitro groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C12H10N2O5S2

Molecular Weight

326.4 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxy-2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H10N2O5S2/c1-2-19-10-7(15)4-3-6(9(10)14(17)18)5-8-11(16)13-12(20)21-8/h3-5,15H,2H2,1H3,(H,13,16,20)/b8-5-

InChI Key

JHIXMNZIIKALPE-YVMONPNESA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1[N+](=O)[O-])/C=C\2/C(=O)NC(=S)S2)O

SMILES

CCOC1=C(C=CC(=C1[N+](=O)[O-])C=C2C(=O)NC(=S)S2)O

Canonical SMILES

CCOC1=C(C=CC(=C1[N+](=O)[O-])C=C2C(=O)NC(=S)S2)O

solubility

6.8 [ug/mL]

Origin of Product

United States

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